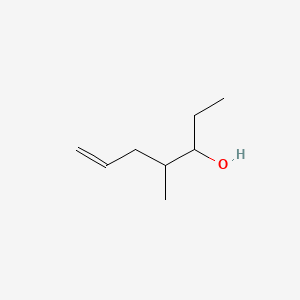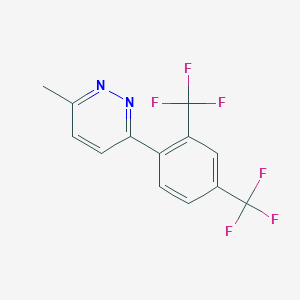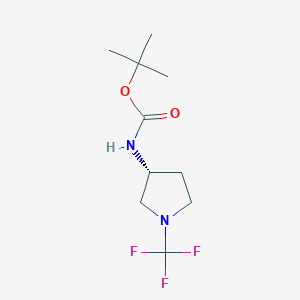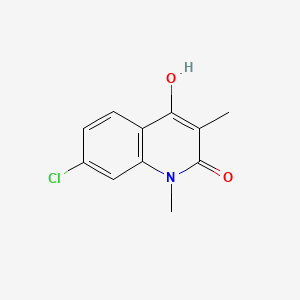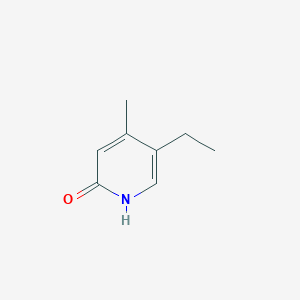
2(1H)-pyridone,5-ethyl-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridone, 5-ethyl-4-methyl- is an organic compound belonging to the pyridone family Pyridones are heterocyclic compounds containing a pyridine ring with a keto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-pyridone, 5-ethyl-4-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methyl-3-oxopentanoic acid with ammonia or primary amines can yield the desired pyridone derivative. The reaction typically requires heating and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of 2(1H)-pyridone, 5-ethyl-4-methyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridone, 5-ethyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridone N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming pyridinol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethyl and methyl positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridone N-oxides
Reduction: Pyridinol derivatives
Substitution: Various substituted pyridone derivatives
Scientific Research Applications
2(1H)-Pyridone, 5-ethyl-4-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2(1H)-pyridone, 5-ethyl-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyridone, 4-methyl-: Lacks the ethyl substituent at the 5-position.
2(1H)-Pyridone, 5-ethyl-: Lacks the methyl substituent at the 4-position.
2(1H)-Pyridone, 4,5-dimethyl-: Contains two methyl groups instead of ethyl and methyl.
Uniqueness
2(1H)-Pyridone, 5-ethyl-4-methyl- is unique due to the presence of both ethyl and methyl substituents, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
5-ethyl-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-3-7-5-9-8(10)4-6(7)2/h4-5H,3H2,1-2H3,(H,9,10) |
InChI Key |
ZZVXISLYFAZOKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC(=O)C=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one](/img/structure/B13944457.png)

![[5-Fluoro-2-(methylamino)phenyl]methanol](/img/structure/B13944460.png)

